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molecular formula C9H11FN2O2 B8292034 3-tert-Butoxy-5-fluoropyrazine-2-carboxaldehyde

3-tert-Butoxy-5-fluoropyrazine-2-carboxaldehyde

Cat. No. B8292034
M. Wt: 198.19 g/mol
InChI Key: CVNUYJWYPPRVPQ-UHFFFAOYSA-N
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Patent
US07915274B2

Procedure details

After dissolving 5.86 g of the crude 3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde in 55 ml of acetonitrile, 4.77 g of potassium fluoride, 1.13 g of tetraphenylphosphonium bromide and 0.71 g of 18-crown-6 were added and the mixture was heated to reflux for 4 hours. Diethyl ether was added to the reaction mixture, the insoluble portion was filtered out, and the filtrate was distilled off under reduced pressure. Ethyl acetate was added to the residue, the insoluble portion was filtered out, and the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (solvent: toluene/ethyl acetate) to obtain the title compound (183 mg, 3% yield).
Name
3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[C:7]([CH:13]=[O:14])=[N:8][CH:9]=[C:10](Cl)[N:11]=1)([CH3:4])([CH3:3])[CH3:2].[F-:15].[K+].C1OCCOCCOCCOCCOCCOC1.C(OCC)C>C(#N)C.[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([O:5][C:6]1[C:7]([CH:13]=[O:14])=[N:8][CH:9]=[C:10]([F:15])[N:11]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,6.7|

Inputs

Step One
Name
3-tert-butoxy-5-chloropyrazine-2-carboxaldehyde
Quantity
5.86 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C(=NC=C(N1)Cl)C=O
Name
Quantity
4.77 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.71 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.13 g
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the insoluble portion was filtered out
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble portion was filtered out
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent: toluene/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC=1C(=NC=C(N1)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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